REACTION_CXSMILES
|
C([Si](C(C)C)(C(C)C)[O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[CH:9][NH:10]2)(C)C.[C:21]1(=O)[CH2:25][CH2:24][CH2:23][CH2:22]1>>[C:21]1([C:9]2[NH:10][C:11]3[CH:12]=[CH:13][CH:14]=[C:6]([OH:5])[C:7]=3[CH:8]=2)[CH2:25][CH2:24][CH2:23][CH:22]=1
|
Name
|
4-triisopropylsilyloxy-1H-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](OC1=C2C=CNC2=CC=C1)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
14c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCC1)C=1NC=2C=CC=C(C2C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |